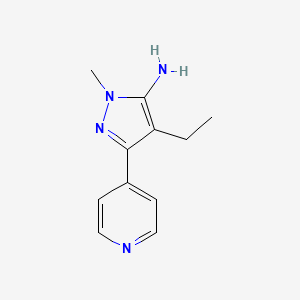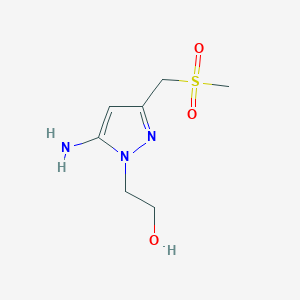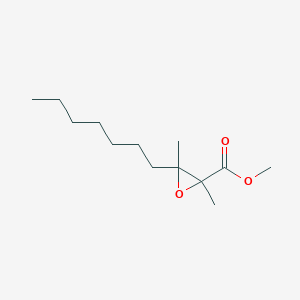
Methyl 3-heptyl-2,3-dimethyloxirane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-heptyl-2,3-dimethyloxirane-2-carboxylate is an organic compound with the molecular formula C13H24O3. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its unique structure, which includes a heptyl chain and two methyl groups attached to the oxirane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-heptyl-2,3-dimethyloxirane-2-carboxylate typically involves the epoxidation of alkenes. One common method is the reaction of 3-heptyl-2,3-dimethyl-2-butene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then esterified with methanol to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-heptyl-2,3-dimethyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the ester group.
Substituted Derivatives: Various products depending on the nucleophile used in substitution reactions.
Applications De Recherche Scientifique
Methyl 3-heptyl-2,3-dimethyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-heptyl-2,3-dimethyloxirane-2-carboxylate involves its interaction with molecular targets through the epoxide ring. The ring strain in the oxirane makes it highly reactive, allowing it to form covalent bonds with nucleophiles. This reactivity is exploited in various chemical and biological processes, where the compound can modify proteins, nucleic acids, and other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxirane, 2,3-dimethyl-, cis-: A similar compound with a simpler structure, lacking the heptyl chain and ester group.
2,3-Epoxybutane: Another epoxide with a smaller carbon chain.
Methyl 3-hydroxythiophene-2-carboxylate: Shares the ester functionality but has a different ring structure.
Uniqueness
Methyl 3-heptyl-2,3-dimethyloxirane-2-carboxylate is unique due to its combination of an epoxide ring, a heptyl chain, and an ester group. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications.
Propriétés
Formule moléculaire |
C13H24O3 |
|---|---|
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
methyl 3-heptyl-2,3-dimethyloxirane-2-carboxylate |
InChI |
InChI=1S/C13H24O3/c1-5-6-7-8-9-10-12(2)13(3,16-12)11(14)15-4/h5-10H2,1-4H3 |
Clé InChI |
IISXRDODRKDWFS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1(C(O1)(C)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


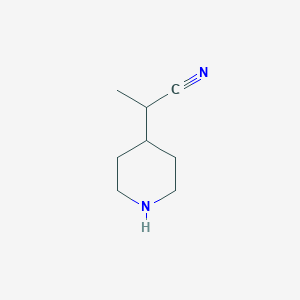


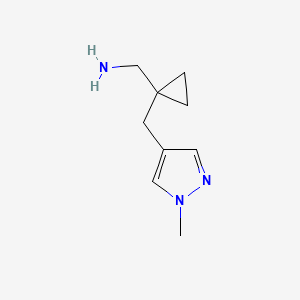

![3-Chloro-5-(trifluoromethyl)benzo[d]isothiazole](/img/structure/B13635379.png)
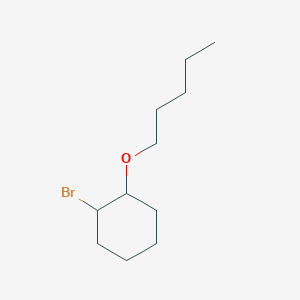
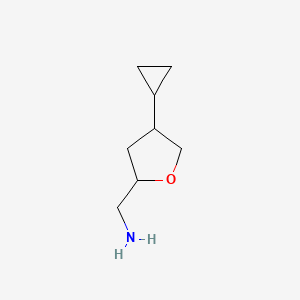
![6-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13635397.png)
![Tert-butyl3-[2-(ethylamino)-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]pyrrolidine-1-carboxylate](/img/structure/B13635403.png)

